molecular formula C19H30O2 B026233 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester CAS No. 26474-40-8

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

Cat. No. B026233
CAS RN: 26474-40-8
M. Wt: 290.4 g/mol
InChI Key: JOSZZTLGHRSLOI-CXSCBKOLSA-N
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Description

“9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is a type of polyunsaturated fatty acid (PUFA). PUFAs are characterized by a backbone with two or more carbon–carbon double bonds . This compound is a structural analogue to intrinsic membrane components, which reduces uncertainties about its position in the bilayer and renders it less perturbing than other more bulky probes .


Synthesis Analysis

The synthesis of PUFAs has received much attention due to their important dietary functions. Plants produce PUFAs from oleic acid. Key enzymes called fatty acid desaturases introduce additional double bonds. Desaturases convert oleic acid into linoleic acid, the precursor to alpha-linolenic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid . Industrial PUFAs are generally obtained by hydrolysis of fats that contain PUFAs .


Molecular Structure Analysis

The position of the carbon-carbon double bonds in carboxylic acid chains in fats is designated by Greek letters. The carbon atom closest to the carboxyl group is the alpha carbon, the next carbon is the beta carbon and so on .


Chemical Reactions Analysis

The fluorescence lifetimes of parinaric acid (PnA) isomers have been measured in pure solvents and in synthetic phospholipid membranes over a wide temperature range . Both cis- and trans-PnA show an inversion of the fractional contribution of these two components in a narrow temperature range .


Physical And Chemical Properties Analysis

The molecular weight of “9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is 294.4721 .

Scientific Research Applications

  • Stereochemistry in Autoxidation : The autoxidation of 9-cis, 11-trans CLA methyl ester, in the presence of α-tocopherol, shows a stereoselective favoring of one geometric isomer. This study has implications in understanding the stereochemical outcomes in lipid oxidation processes (Hämäläinen, Sundberg, Hase, & Hopia, 2002).

  • Synthesis and Applications in Research : Methyl cis-9,trans-11-octadecadienoate, a similar compound, can be synthesized on a large scale and has various applications in scientific research (Berdeaux, Christie, Gunstone, & Sebedio, 1997).

  • Chromatographic Studies : Research has been conducted on the elution order of mono- and di-trans-isomers of related compounds using chromatographic methods, which is critical for analyzing complex lipid mixtures (Ackman & Hooper, 1973).

  • Identification of Isomers : Studies focus on the separation and identification of geometrical isomers, which is essential for understanding the chemical behavior and potential applications of these compounds (Strocchi & Piretti, 1968).

  • Hydrogenation Studies : Research has been done on the hydrogenation of related compounds, yielding products similar to naturally occurring all-cis linoleate, which has implications in food processing and lipid chemistry (Scholfield, 1972).

  • Fluorescent Probes in Membrane Studies : Cis-parinaric acid and trans-parinaric acid, similar compounds, are used as fluorescent probes for studying lipid composition, phase changes, and protein-lipid interactions in biological membranes (Sklar, 1980).

  • Spectroscopic Analysis for Food Quality : High-performance liquid chromatography and spectroscopic studies are used to monitor lipid oxidation in foodstuffs, enhancing their acceptability, nutritional, and safety aspects (Saeed & Howell, 1999).

properties

IUPAC Name

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZZTLGHRSLOI-DFJBQONRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

CAS RN

26474-40-8
Record name cis-Parinaric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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